(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is a compound classified as a benzimidazole derivative, which is known for its diverse biological activities. This specific compound features a fluorine atom at the 7-position of the benzimidazole ring and an ethylamine side chain, contributing to its unique properties. The molecular formula of this compound is C15H14FN3, with a molecular weight of approximately 255.29 g/mol .
The synthesis of (R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves several steps, which may include the following methods:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity but are not always disclosed in available literature .
The molecular structure of (R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine can be represented graphically. The compound consists of a benzimidazole ring system with a phenyl group and a fluorine substituent at the 7-position.
(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine can participate in various chemical reactions typical for amines and aromatic compounds. Some notable reactions include:
These reactions enable the synthesis of analogs that may exhibit altered biological activities .
The mechanism of action for (R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is not fully elucidated but may involve interactions with specific biological targets such as receptors or enzymes. Potential processes include:
Further studies are necessary to clarify its pharmacological profile and therapeutic potential .
The physical and chemical properties of (R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine include:
These properties are essential for understanding the behavior of the compound under various conditions but require specific experimental determination .
(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine has potential applications in various scientific fields, particularly in medicinal chemistry. Its unique structure suggests possible uses in:
Continued research into its properties and effects will be crucial for exploring its full potential in scientific applications .
Enantioselective construction of the benzimidazole scaffold requires precise chiral induction. Two predominant strategies have been optimized for this target compound:
Table 1: Enantioselective Approaches Comparison
Method | Catalyst/System | ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Asymmetric Hydrogenation | Ir-(S)-P-Phos | 95-98 | 88 | Sensitivity to O₂ |
Enzymatic Resolution | CAL-B (Immobilized) | ≥98 | 45-48 | Theoretical Yield ≤50% |
Site-selective fluorination precedes imidazole ring closure due to the inertness of formed benzimidazoles. Key methodologies include:
Cyclocondensation of 4-fluoro-1,2-diaminobenzene with α-keto precursors forms the benzimidazole core. Critical optimizations include:
Table 2: Condensation Reaction Optimization Parameters
Condition Modifier | Reaction Time | Yield (%) | Advantage |
---|---|---|---|
Ethanol/H₂O (reflux) | 6-8 hours | 85-90 | Scalability |
p-TsOH (10 mol%) | 2-3 hours | 92 | Mild conditions |
Microwave (150W, 140°C) | 25 minutes | 94 | Rapid screening |
Chiral center introduction occurs via three principal strategies:
Table 3: Stereochemical Control Methods
Strategy | Key Reagent/Catalyst | ee (%) | Chemical Yield (%) |
---|---|---|---|
Chiral Auxiliary | (R)-1-Phenylethylamine | 99 | 75 |
Asymmetric Reduction | KRED-101 Ketoreductase | 97 | 82 |
Catalytic Amination | Pd-(R)-Xyl-SDP | 96 | 80 |
CAS No.: 12005-75-3
CAS No.: 54429-80-0
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6